2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a pyrido[3,2-d]pyrimidin-4(1H)-one core, which is known for its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds under basic conditions. A common method employs microwave irradiation to facilitate the reaction, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst in water, which provides a green and efficient protocol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with desired biological activities
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-d]pyrimidines: These compounds share a similar core structure and are known for their diverse biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with significant medicinal chemistry applications.
Uniqueness
2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is unique due to the presence of the chloromethyl and fluorophenyl groups, which can enhance its biological activity and specificity compared to other similar compounds. These functional groups can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Biological Activity
2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin-related kinases (Trk). These kinases are crucial in various cellular processes, including pain sensation and tumor growth, making this compound a candidate for therapeutic applications in oncology and pain management.
Structure-Activity Relationship (SAR)
The molecular structure of this compound suggests that modifications at specific positions can significantly influence its biological activity. The presence of the chloromethyl and fluorophenyl groups enhances its interaction with target proteins.
Table 1: Key Structural Features and Their Implications
Structural Feature | Description | Implication on Activity |
---|---|---|
Chloromethyl Group | Electrophilic center | Potential for nucleophilic attack |
4-Fluorophenyl Group | Electron-withdrawing effect | Increases binding affinity to targets |
Pyrido[3,2-d]pyrimidine Core | Heterocyclic framework | Essential for biological activity |
Biological Activity
Research indicates that compounds within this chemical class exhibit significant inhibitory effects on Trk receptors. This inhibition is particularly relevant in the context of cancer therapies and pain management.
Inhibitory Effects on Trk Receptors
Studies have demonstrated that this compound can inhibit Trk activity, which is implicated in the progression of various cancers. The compound's mechanism involves blocking the phosphorylation of tyrosine residues on Trk receptors, thereby disrupting downstream signaling pathways essential for tumor growth and survival.
Case Studies
- Cancer Treatment : In preclinical studies, derivatives of pyrido[3,2-d]pyrimidine compounds showed promising results against different cancer cell lines. For instance, a derivative similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells.
- Pain Management : The compound's ability to inhibit Trk receptors also suggests potential applications in treating chronic pain conditions. In animal models, administration resulted in significant reductions in pain response metrics compared to control groups.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate moderate bioavailability and a half-life suitable for once-daily dosing.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~40% |
Half-life | 8 hours |
Metabolism | Hepatic |
Properties
CAS No. |
917758-86-2 |
---|---|
Molecular Formula |
C14H9ClFN3O |
Molecular Weight |
289.69 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(4-fluorophenyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H9ClFN3O/c15-7-12-17-11-6-5-10(18-13(11)14(20)19-12)8-1-3-9(16)4-2-8/h1-6H,7H2,(H,17,19,20) |
InChI Key |
MGMNLYTZARXCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(NC3=O)CCl)F |
Origin of Product |
United States |
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